molecular formula C14H10O6 B12806878 (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol CAS No. 69276-88-6

(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol

Cat. No.: B12806878
CAS No.: 69276-88-6
M. Wt: 274.22 g/mol
InChI Key: LNOXWGDBXZCNET-UHFFFAOYSA-N
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Description

(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol is an organic compound with the molecular formula C14H10O4 It is a dimeric benzenoid structure featuring two benzodioxole rings connected through a central carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol typically involves the oxidative coupling of benzo(D)(1,3)dioxole derivatives. One common method is the use of oxidative agents such as potassium permanganate or ferric chloride under controlled conditions to facilitate the formation of the dimeric structure.

Industrial Production Methods

Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ferric chloride, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism . The compound binds to the active site of PCSK9, preventing its interaction with low-density lipoprotein receptors (LDLR), thereby modulating cholesterol levels in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol is unique due to its specific dimeric structure and the presence of hydroxyl groups at the 6,6’ positions. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

69276-88-6

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

6-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C14H10O6/c15-9-3-13-11(17-5-19-13)1-7(9)8-2-12-14(4-10(8)16)20-6-18-12/h1-4,15-16H,5-6H2

InChI Key

LNOXWGDBXZCNET-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=CC4=C(C=C3O)OCO4)O

Origin of Product

United States

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